molecular formula C16H19NO4S B8415454 4-(2-methoxyethoxy)-N-(4-methylphenyl)benzenesulfonamide

4-(2-methoxyethoxy)-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B8415454
M. Wt: 321.4 g/mol
InChI Key: DLYCFGKCALFDIA-UHFFFAOYSA-N
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Patent
US07312358B2

Procedure details

To a suspention of NaH (2.2 mmol, 55-65% in oil) in dry dioxane (6 mL) was added 2-methoxyethanol (158 μl, 2 mmol). The mixture was stirred 1 h at room temperature. A solution of 4-fluoro-N-(4-methylphenyl)benzenesulfonamide (265.3 mg, 1 mmol) in dry dioxane (2 mL) was added. The resulting mixture was heated 24 h at 100° C. Solvents were evaporated. NH4Cl saturated solution in water (5 mL) was added and the desired product was extracted with three portions of ethyl acetate (3×5 mL). Combined organic phases were dried over magnesium sulfate before filtering and removal of solvent. The desired product, e.g. 4-(2-methoxyethoxy)-N-(4-methylphenyl)benzenesulfonamide was obtained as a colorless oil, in 77% purity by HPLC (MaxPlot detection between 230 and 400 nm). This intermediate was used in the next step without further purification.
Name
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Quantity
158 μL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
265.3 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][CH2:5][CH2:6][OH:7].F[C:9]1[CH:14]=[CH:13][C:12]([S:15]([NH:18][C:19]2[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][CH:20]=2)(=[O:17])=[O:16])=[CH:11][CH:10]=1>O1CCOCC1>[CH3:3][O:4][CH2:5][CH2:6][O:7][C:9]1[CH:10]=[CH:11][C:12]([S:15]([NH:18][C:19]2[CH:20]=[CH:21][C:22]([CH3:25])=[CH:23][CH:24]=2)(=[O:16])=[O:17])=[CH:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.2 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
158 μL
Type
reactant
Smiles
COCCO
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
265.3 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)NC1=CC=C(C=C1)C
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated 24 h at 100° C
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Solvents were evaporated
ADDITION
Type
ADDITION
Details
NH4Cl saturated solution in water (5 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the desired product was extracted with three portions of ethyl acetate (3×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic phases were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
before filtering
CUSTOM
Type
CUSTOM
Details
removal of solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
COCCOC1=CC=C(C=C1)S(=O)(=O)NC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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